N6-Benzoyl-2'-chloro-2'-deoxyadenosine

Catalog No.
S15346978
CAS No.
M.F
C17H16ClN5O4
M. Wt
389.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Benzoyl-2'-chloro-2'-deoxyadenosine

Product Name

N6-Benzoyl-2'-chloro-2'-deoxyadenosine

IUPAC Name

N-[9-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Molecular Formula

C17H16ClN5O4

Molecular Weight

389.8 g/mol

InChI

InChI=1S/C17H16ClN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)

InChI Key

OARKVHSQGFEPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)Cl

N6-Benzoyl-2'-chloro-2'-deoxyadenosine is a modified nucleoside that features a benzoyl group at the N6 position and a chlorine atom at the 2' position of the deoxyribose sugar. This compound is structurally related to adenosine, a crucial nucleoside in various biological processes. The presence of the benzoyl group enhances its stability and alters its biological activity, while the chlorine substitution at the 2' position can influence its interaction with enzymes and nucleic acids.

  • Aminolysis and Alcoholysis: The reaction of adenosine with a benzoyl protective agent leads to the formation of N6-benzoyladenosine.
  • Chlorination: The introduction of chlorine at the 2' position can be achieved through diazotization reactions, where a suitable precursor undergoes substitution to replace a hydroxyl or amino group with chlorine .
  • Hydrolysis: Under alkaline conditions, the benzoyl ester can be hydrolyzed to yield N6-benzoyl-2'-chloro-2'-deoxyadenosine .

These reactions are crucial for modifying the nucleoside's properties and enhancing its potential biological applications.

N6-Benzoyl-2'-chloro-2'-deoxyadenosine exhibits significant biological activity, particularly as an antiviral agent. It has been shown to inhibit the replication of human immunodeficiency virus type 1 (HIV-1), making it a candidate for therapeutic applications in treating viral infections . The compound's structural modifications contribute to its ability to interact with viral enzymes and nucleic acids, enhancing its efficacy compared to unmodified nucleosides.

The synthesis of N6-benzoyl-2'-chloro-2'-deoxyadenosine can be accomplished through various methods:

  • Direct Modification of Adenosine: This involves protecting the hydroxyl groups of adenosine, followed by selective chlorination and acylation using benzoyl chloride.
  • Use of Protecting Groups: Protecting groups are employed during synthesis to prevent unwanted reactions at other functional sites on the nucleoside .
  • Non-Aqueous Diazotization: This method utilizes reagents such as acetyl chloride and benzyltriethylammonium nitrite for efficient chlorination under mild conditions .

These methods allow for high yields and purity of the desired compound.

N6-Benzoyl-2'-chloro-2'-deoxyadenosine has various applications in biochemical research and pharmaceutical development:

  • Antiviral Research: Its ability to inhibit HIV-1 makes it valuable in developing antiviral therapies.
  • Nucleic Acid Research: The compound can be used in studies involving oligonucleotide synthesis and modification due to its unique structural properties.
  • Drug Development: Its derivatives may serve as lead compounds for creating new antiviral drugs or other therapeutic agents.

Research on N6-benzoyl-2'-chloro-2'-deoxyadenosine has revealed insights into its interactions with enzymes and nucleic acids:

  • Enzyme Inhibition: Studies indicate that this compound can effectively inhibit viral polymerases, which are essential for viral replication.
  • Base Pairing Studies: Interaction studies show that N6-benzoyl-2'-chloro-2'-deoxyadenosine can participate in base pairing with complementary nucleotides, although with altered kinetics compared to natural nucleosides .

These interactions highlight its potential as a tool for studying nucleic acid behavior and enzyme activity.

N6-Benzoyl-2'-chloro-2'-deoxyadenosine shares structural similarities with several other modified nucleosides. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
N6-Benzoyl-2'-deoxyadenosineBenzoyl group at N6 positionLacks chlorination at 2' position
2-ChloroadenosineChlorination at 2' positionDoes not have a benzoyl group
N6-Isobutyryl-2'-deoxyadenosineIsobutyryl group at N6 positionDifferent acyl group affects biological activity
N4-Benzoyl-2'-deoxycytidineBenzoyl group at N4 positionDifferent base (cytidine)

N6-Benzoyl-2'-chloro-2'-deoxyadenosine is unique due to its combination of a benzoyl moiety and a chlorine atom, which together enhance its stability and biological activity compared to other similar compounds. This distinct structure allows it to exhibit specific interactions with enzymes that are not observed in other modified nucleosides.

Nucleoside Modification Strategies for 2'-Position Halogenation

Halogenation at the 2'-position of deoxyadenosine requires careful control to avoid side reactions at other reactive sites, such as the 3'- or 5'-hydroxyl groups. Two primary strategies dominate this field: enzymatic transglycosylation and chemical halogenation using designed reagents.

Adenosine Deaminase Resistance Mechanisms

N6-Benzoyl-2'-chloro-2'-deoxyadenosine exhibits significant resistance to adenosine deaminase degradation through multiple structural modifications that collectively impair enzyme recognition and catalytic activity [1] [2]. The adenosine deaminase enzyme normally catalyzes the hydrolytic deamination of adenosine and deoxyadenosine substrates through an addition-elimination mechanism, but the structural features of N6-Benzoyl-2'-chloro-2'-deoxyadenosine create substantial barriers to this enzymatic process [1] [3].

The N6-benzoyl protecting group serves as the primary determinant of adenosine deaminase resistance by sterically hindering enzyme-substrate interactions at the critical N6 position [2] [4]. Research has demonstrated that the adenosine deaminase enzyme exhibits strict specificity for an unsubstituted amino group at the N6 position of the purine ring, and substitution with bulky aromatic groups such as benzoyl effectively prevents enzyme binding [2]. The benzoyl group creates an energetically unfavorable steric clash within the enzyme active site, preventing the formation of the enzyme-substrate complex necessary for catalytic activity [2] [4].

The 2'-chloro substitution provides an additional layer of resistance through electronic effects that fundamentally alter the protonation behavior of the adenine base [5]. The electronegative chlorine atom at the 2' position dramatically reduces the basicity of the N1 nitrogen atom by more than 100-fold, raising the energy barrier for the essential N1 protonation step in the deamination mechanism [5]. This electronic modification transforms the normally facile protonation step into the rate-limiting step of the reaction, effectively preventing productive enzyme turnover [5].

Table 1: Adenosine Deaminase Resistance Parameters for Modified Nucleosides

CompoundStructural ModificationRelative ResistanceMechanism of Resistance
N6-Benzoyl-2'-chloro-2'-deoxyadenosineN6-benzoyl + 2'-chloro>100-foldSteric hindrance + electronic effects
2-Chloro-2'-deoxyadenosine2-chloro only50-100-foldElectronic effects on N1 protonation
N6-BenzyladenosineN6-benzyl only10-20-foldSteric hindrance at N6 position
2'-DeoxyadenosineUnmodified1.0 (reference)Efficient substrate

The combination of N6-benzoyl protection and 2'-chloro substitution creates a synergistic resistance mechanism that is substantially greater than either modification alone [5]. While 2-chloro-2'-deoxyadenosine demonstrates approximately 50-fold resistance to adenosine deaminase, the addition of the N6-benzoyl group increases this resistance to over 100-fold [6] [5]. This enhanced resistance occurs because the two modifications target different aspects of the deamination mechanism: the N6-benzoyl group prevents substrate binding while the 2'-chloro group impairs the catalytic mechanism itself [5].

Kinetic analysis reveals that adenosine deaminase exhibits negligible activity toward N6-benzoyl-protected nucleosides, with conversion rates typically less than 1% over extended incubation periods [7]. The enzyme shows clear substrate specificity for adenosine derivatives containing an unsubstituted amino group at the N6 position, and this specificity is not merely based on steric considerations but involves specific hydrogen bonding interactions that are disrupted by N6 modifications [2].

Intracellular Phosphorylation Dynamics

The intracellular activation of N6-Benzoyl-2'-chloro-2'-deoxyadenosine proceeds through a complex phosphorylation pathway mediated primarily by deoxycytidine kinase, which serves as the rate-limiting enzyme for nucleoside analog activation [8] [9]. Deoxycytidine kinase demonstrates broad substrate specificity for various nucleoside analogs and is responsible for the initial phosphorylation step that converts the nucleoside to its monophosphate form [9] [10].

The phosphorylation kinetics of N6-Benzoyl-2'-chloro-2'-deoxyadenosine by deoxycytidine kinase exhibit several distinctive characteristics that influence its biological activity [9]. The enzyme shows enhanced activity under conditions of DNA synthesis inhibition, with activity levels increasing by approximately 100% when cells are treated with DNA synthesis inhibitors [9]. This post-translational activation occurs without changes in protein levels or messenger ribonucleic acid expression, suggesting regulatory mechanisms that specifically respond to cellular stress conditions [9].

Table 2: Intracellular Phosphorylation Kinetics Parameters

Phosphorylation StepEnzymeMichaelis Constant (μM)Maximum Velocity (relative)Rate-Limiting Factor
Nucleoside → MonophosphateDeoxycytidine Kinase6.0-12.01.0Substrate availability
Monophosphate → DiphosphatePurine Nucleotide Monophosphate Kinase15-252.5Enzyme expression
Diphosphate → TriphosphatePurine Nucleotide Diphosphate Kinase8-183.2Cofactor availability

The sequential phosphorylation pathway involves three distinct enzymatic steps with different kinetic properties [10]. Following the initial deoxycytidine kinase-mediated phosphorylation, the monophosphate form undergoes rapid conversion to the diphosphate by purine nucleotide monophosphate kinase, and subsequently to the active triphosphate form by purine nucleotide diphosphate kinase [10]. Each step exhibits distinct substrate affinities and maximum velocities, with the initial phosphorylation typically serving as the rate-determining step [10].

The cellular regulation of deoxycytidine kinase activity involves multiple post-translational modifications that significantly impact the phosphorylation efficiency of N6-Benzoyl-2'-chloro-2'-deoxyadenosine [10]. Phosphorylation of specific serine residues, particularly Serine-74, by deoxyribonucleic acid damage-responsive kinases leads to enhanced enzyme activity and altered substrate specificity [10]. This phosphorylation-dependent activation creates a cellular environment that favors increased nucleoside analog activation under conditions of genomic stress [10].

The intracellular accumulation of phosphorylated metabolites follows biphasic kinetics, with rapid initial formation of the monophosphate followed by slower conversion to higher phosphorylated forms [11]. The triphosphate form, which represents the pharmacologically active metabolite, reaches peak intracellular concentrations within 4-8 hours of nucleoside exposure [11]. The retention of phosphorylated forms within cells is facilitated by the inability of cellular efflux pumps to transport the charged phosphate derivatives [10].

Competitive inhibition studies demonstrate that deoxycytidine can effectively block the phosphorylation of N6-Benzoyl-2'-chloro-2'-deoxyadenosine, indicating shared enzymatic pathways [8] [3]. This competition has important implications for understanding the selectivity and efficiency of nucleoside analog activation in different cellular contexts [8]. The presence of physiological deoxycytidine concentrations can reduce the phosphorylation efficiency by 50-70%, highlighting the importance of cellular nucleotide pool dynamics [8].

DNA Polymerase Interaction Thermodynamics

The interaction of N6-Benzoyl-2'-chloro-2'-deoxyadenosine triphosphate with deoxyribonucleic acid polymerases involves complex thermodynamic relationships that determine both substrate recognition and catalytic efficiency [12] [13]. Human deoxyribonucleic acid polymerase alpha and beta demonstrate differential substrate utilization patterns for this modified nucleotide, with distinct kinetic parameters for incorporation and subsequent chain extension [12].

Thermodynamic analysis reveals that the incorporation of N6-Benzoyl-2'-chloro-2'-deoxyadenosine triphosphate by human deoxyribonucleic acid polymerase alpha occurs with rate constants representing 79-100% of those observed for natural deoxyadenosine triphosphate [12]. The apparent Michaelis constant for substrate binding is approximately 0.6 micromolar, which is only twice the value observed for the natural substrate, indicating relatively efficient enzyme-substrate recognition [12]. However, human deoxyribonucleic acid polymerase beta shows greater discrimination, with incorporation rates ranging from 26-153% of natural substrate levels and a higher Michaelis constant of 6 micromolar [12].

Table 3: DNA Polymerase Thermodynamic Parameters

DNA PolymeraseSubstrateMichaelis Constant (μM)Rate Constant (relative)Extension Efficiency (%)
Human Polymerase AlphadATP0.31.0100
Human Polymerase AlphaN6-Benzoyl-2'-chloro-dATP0.60.79-1.0015-25
Human Polymerase BetadATP3.01.0100
Human Polymerase BetaN6-Benzoyl-2'-chloro-dATP6.00.26-1.532-7

The thermodynamic consequences of incorporating N6-Benzoyl-2'-chloro-2'-deoxyadenosine into the growing deoxyribonucleic acid chain are particularly pronounced in terms of subsequent chain extension [12] [13]. Once incorporated, the modified nucleotide creates significant barriers to further polymerase progression, with extension rate constants reduced to 2-7% of normal values for human deoxyribonucleic acid polymerase beta [12]. This dramatic reduction in extension efficiency suggests that the incorporated analog induces unfavorable conformational changes in the polymerase-deoxyribonucleic acid complex [12].

The binding thermodynamics of deoxyribonucleic acid polymerases to templates containing N6-Benzoyl-2'-chloro-2'-deoxyadenosine residues show temperature-dependent effects characteristic of structure-specific interactions [14]. The binding process exhibits negative heat capacity changes in the range of -0.7 to -0.8 kilocalories per mole per Kelvin, indicating significant conformational rearrangements upon complex formation [14]. These thermodynamic signatures suggest that the modified nucleoside induces structural perturbations that extend beyond the immediate incorporation site [14].

The overall enthalpy change associated with template-directed synthesis involving N6-Benzoyl-2'-chloro-2'-deoxyadenosine incorporation ranges from -9.8 to -16.0 kilocalories per base pair, depending on sequence context and polymerase type [15]. These values fall within the range observed for natural deoxyribonucleic acid synthesis, indicating that the fundamental energetics of phosphodiester bond formation remain favorable despite the structural modifications [15]. However, the sequence dependence of these enthalpic changes is more pronounced than observed with natural substrates, suggesting enhanced sensitivity to local structural environments [15].

The kinetic analysis of nucleotide incorporation reveals that the chemical step of phosphodiester bond formation proceeds through an associative mechanism with approximately 50% associative character [16]. The transition state for incorporation occurs at an oxygen-phosphorus distance of 2.2 Angstroms for bond formation and 1.9 Angstroms for bond breaking, consistent with a concerted but asynchronous mechanism [16]. The activation energy for this process is calculated to be 18-21 kilocalories per mole, which is comparable to natural substrate incorporation but with altered temperature dependence [16].

N6-Benzoyl-2'-chloro-2'-deoxyadenosine exhibits potent inhibitory activity against viral reverse transcriptases through multiple kinetic mechanisms. The compound demonstrates significant efficacy against human immunodeficiency virus type 1 reverse transcriptase with kinetic parameters that reveal complex inhibition patterns [2].

The incorporation kinetics of N6-Benzoyl-2'-chloro-2'-deoxyadenosine triphosphate by reverse transcriptase enzymes show competitive inhibition with natural deoxyadenosine triphosphate substrates. Comparative kinetic analysis reveals that the chloro substitution at the 2' position creates steric hindrance that modifies the binding affinity to the enzyme active site. The incorporation rate constant for N6-Benzoyl-2'-chloro-2'-deoxyadenosine triphosphate demonstrates a significantly reduced value compared to natural substrates, with apparent Km values ranging from 15-45 micromolar depending on the specific reverse transcriptase variant [3] [4].

ParameterN6-Benzoyl-2'-chloro-2'-deoxyadenosineNatural dATPReference
Apparent Km (μM)25.3 ± 3.28.1 ± 1.1 [4]
kpol (s⁻¹)0.85 ± 0.1215.2 ± 2.1 [5]
Incorporation efficiency0.0341.88 [6]

The compound exhibits differential inhibition patterns against various reverse transcriptase mutants. Studies with drug-resistant variants show that mutations such as M184V and E89G, which confer resistance to other nucleoside analogs, have minimal impact on N6-Benzoyl-2'-chloro-2'-deoxyadenosine incorporation efficiency [7]. The single-step kinetics reveal that the compound maintains potency against classwide-resistant reverse transcriptases, with incorporation rates reduced by less than 2-fold compared to wild-type enzymes [8].

Pre-steady-state kinetic analysis demonstrates that N6-Benzoyl-2'-chloro-2'-deoxyadenosine triphosphate forms stable ternary complexes with reverse transcriptase and primer-template substrates. The dissociation constant for the enzyme-inhibitor complex shows values in the nanomolar range, indicating high-affinity binding [9]. The compound displays slow dissociation kinetics with t₁/₂ values exceeding 15 minutes, contributing to its sustained inhibitory effects [5].

Viral Genome Incorporation Fidelity Analysis

The incorporation of N6-Benzoyl-2'-chloro-2'-deoxyadenosine into viral genomes significantly alters replication fidelity through multiple mechanisms. Forward mutation assays reveal that the compound induces specific mutational patterns that differ from natural nucleotide incorporation [7] [10].

Quantitative analysis of viral genome fidelity shows that N6-Benzoyl-2'-chloro-2'-deoxyadenosine incorporation increases overall mutation frequencies by 3.5-fold compared to control conditions. The compound preferentially induces adenine-to-guanine transitions at frequencies of 8.2 × 10⁻³ mutations per incorporated nucleotide [7]. This elevated error rate results from altered base-pairing geometry caused by the bulky benzoyl group at the N6 position, which disrupts Watson-Crick hydrogen bonding patterns.

Mutation TypeFrequency (×10⁻³)Fold IncreaseReference
A→G transitions8.2 ± 1.14.1 [7]
A→T transversions2.7 ± 0.42.3 [10]
Insertion events0.8 ± 0.26.8 [11]
Deletion events1.3 ± 0.33.9 [11]

The chloro modification at the 2' position contributes to incorporation fidelity changes by affecting the sugar pucker conformation. Structural analysis indicates that the 2'-chloro group stabilizes the C2'-endo conformation, which alters the positioning of the nucleobase within the polymerase active site [4]. This conformational change reduces the accuracy of template-primer recognition, leading to increased misincorporation events during viral genome synthesis.

Viral RNA-dependent RNA polymerase studies demonstrate that N6-Benzoyl-2'-chloro-2'-deoxyadenosine incorporation disrupts the normal proofreading mechanisms [10]. The compound interferes with the 3' to 5' exonuclease activity associated with high-fidelity viral polymerases, preventing the removal of incorrectly incorporated nucleotides. This effect is particularly pronounced in coronaviruses, which possess intrinsic proofreading capabilities that are normally responsible for maintaining genome fidelity [12].

Long-term passage experiments with N6-Benzoyl-2'-chloro-2'-deoxyadenosine treatment reveal progressive accumulation of deleterious mutations in viral populations. The compound induces error catastrophe conditions where the mutation load exceeds the threshold for viable viral replication [13]. Sequence analysis of viral populations after 20 passages shows mutation frequencies approaching 2.1 × 10⁻² per nucleotide site, resulting in population collapse and viral extinction.

Host Enzyme Recruitment in Antiviral Effects

N6-Benzoyl-2'-chloro-2'-deoxyadenosine exerts its antiviral effects through complex interactions with multiple host enzyme systems involved in nucleotide metabolism and cellular antiviral responses. The compound requires activation by host cell kinases to achieve its pharmacologically active triphosphate form [14] [15].

Host adenosine kinase demonstrates significant substrate activity toward N6-Benzoyl-2'-chloro-2'-deoxyadenosine with apparent Km values of 285 micromolar, representing a 2.1-fold increase compared to natural deoxyadenosine [16] [17]. The first phosphorylation step catalyzed by adenosine kinase proceeds with reduced efficiency due to steric hindrance from the N6-benzoyl group. Kinetic analysis reveals that the maximum velocity for this reaction is decreased by 65% compared to the natural substrate, indicating that the bulky protecting group significantly impairs enzyme-substrate interactions.

EnzymeSubstrateKm (μM)Vmax (relative)Reference
Adenosine kinaseN6-Benzoyl-2'-chloro-dA285 ± 240.35 [17]
Adenosine kinasedeoxyadenosine135 ± 181.00 [17]
Deoxyguanosine kinaseN6-Benzoyl-2'-chloro-dA167 ± 190.78 [18]

Mitochondrial deoxyguanosine kinase serves as an alternative activation pathway for N6-Benzoyl-2'-chloro-2'-deoxyadenosine phosphorylation. This enzyme shows broader substrate specificity and demonstrates enhanced phosphorylation efficiency with UTP as the phosphate donor compared to ATP [19]. The utilization of alternative phosphate donors represents a compensatory mechanism that maintains antiviral activity under conditions of ATP depletion.

The compound significantly modulates host nucleotide pool homeostasis through effects on multiple enzymatic pathways. Treatment with N6-Benzoyl-2'-chloro-2'-deoxyadenosine induces post-translational activation of deoxycytidine kinase, resulting in 2.4-fold increases in enzyme activity without corresponding changes in protein expression levels [20] [21]. This activation occurs through phosphorylation-dependent mechanisms that enhance enzyme stability and catalytic efficiency.

Cellular nucleotide biosynthesis pathways show complex responses to N6-Benzoyl-2'-chloro-2'-deoxyadenosine treatment. The compound triggers compensatory upregulation of purine biosynthetic enzymes, including inosine monophosphate dehydrogenase and adenylosuccinate synthetase [22]. These enzymatic changes represent cellular attempts to maintain adequate nucleotide pools for essential metabolic processes while competing with the analog for incorporation into nucleic acids.

Host histidine triad nucleotide binding proteins demonstrate significant hydrolytic activity toward phosphoramidate derivatives of N6-Benzoyl-2'-chloro-2'-deoxyadenosine [23]. These enzymes catalyze the bioactivation of prodrug forms with apparent second-order rate constants of 10⁶ M⁻¹s⁻¹, facilitating intracellular drug delivery and activation. The stereospecific nature of these interactions provides opportunities for developing analogs with enhanced selectivity profiles.

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

389.0890817 g/mol

Monoisotopic Mass

389.0890817 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-11-2024

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